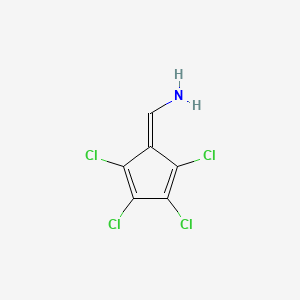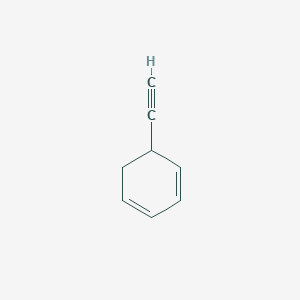
1,3-Cyclohexadiene, 5-ethynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynylcyclohexa-1,3-diene is an organic compound characterized by the presence of an ethynyl group attached to a cyclohexa-1,3-diene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynylcyclohexa-1,3-diene can be achieved through several methods. One common approach involves the reaction of cyclohexa-1,3-diene with an ethynylating agent under specific conditions. For example, the reaction of cyclohexa-1,3-diene with ethynylmagnesium bromide in the presence of a suitable catalyst can yield 5-ethynylcyclohexa-1,3-diene. The reaction typically requires an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of 5-ethynylcyclohexa-1,3-diene may involve large-scale ethynylation processes using advanced catalytic systems. These processes are designed to optimize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethynylcyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of 5-ethylcyclohexa-1,3-diene.
Substitution: Formation of various substituted cyclohexa-1,3-diene derivatives.
Scientific Research Applications
5-Ethynylcyclohexa-1,3-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-ethynylcyclohexa-1,3-diene involves its interaction with molecular targets through its ethynyl and diene functionalities. The compound can participate in cycloaddition reactions, forming stable adducts with various dienophiles. These reactions are facilitated by the electron-rich nature of the diene ring and the electron-withdrawing effect of the ethynyl group.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene with similar reactivity.
Cyclohexa-1,3-diene: Lacks the ethynyl group but shares the diene structure.
5-Methylcyclohexa-1,3-diene: Similar structure with a methyl group instead of an ethynyl group.
Uniqueness
5-Ethynylcyclohexa-1,3-diene is unique due to the presence of both an ethynyl group and a conjugated diene system. This combination imparts distinct reactivity and potential for diverse applications in synthesis and materials science.
Properties
CAS No. |
57015-38-0 |
|---|---|
Molecular Formula |
C8H8 |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
5-ethynylcyclohexa-1,3-diene |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h1,3-6,8H,7H2 |
InChI Key |
FHDIQPJNLFHQEB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


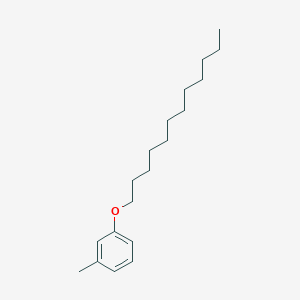
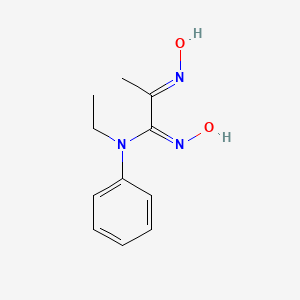
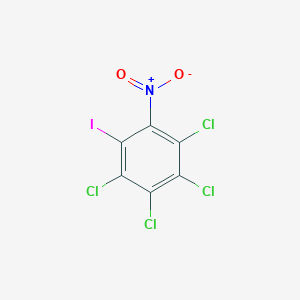

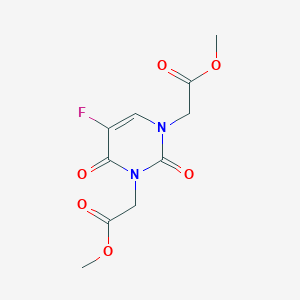
methanone](/img/structure/B14622956.png)

![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)
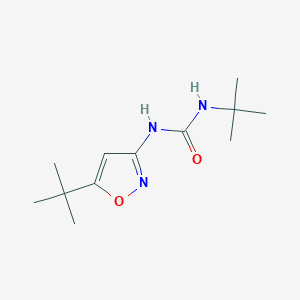
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)
![N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B14622973.png)
